SHP-141
Description
Properties
Molecular Formula |
C16H20Cl3N5 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
SHP-141; SHP 141; SHP141.; Unknown |
Origin of Product |
United States |
Synthetic Chemistry and Structural Modification of Shp 141
Evolution of Synthetic Pathways for SHP-141
The development of this compound's synthetic routes has progressed from initial multi-step methodologies to more efficient and robust processes.
The original synthesis of this compound involved a five-step process, commencing from suberic acid monomethyl ester. fishersci.ca A significant challenge in this initial route was the final deprotection of the O-benzyl hydroxamate moiety, which required the use of hydrogen and a palladium catalyst. fishersci.cawikipedia.org This catalytic hydrogenation necessitated subsequent treatment with metal scavengers to reduce palladium levels to within acceptable regulatory guidelines. fishersci.ca Furthermore, the compound demonstrated sensitivity to self-condensation and potential N-O bond cleavage under the hydrogenolytic conditions employed. fishersci.ca
To overcome the limitations of the initial synthesis, an alternative and improved route for this compound was developed, specifically designed to avoid palladium-mediated hydrogenation and the need for prolonged metal scavenger treatment. fishersci.ca This optimized process is a two-step synthesis utilizing readily available starting materials: suberic acid and methyl paraben. fishersci.ca This streamlined approach has successfully enabled the production of this compound in multi-kilogram quantities for clinical use. fishersci.ca
During the synthesis and purification of this compound, specific strategies have been implemented to ensure its stability, particularly during recrystallization. Crude this compound was stabilized for recrystallization in acetonitrile (B52724) (ACN) solution by the addition of 0.1% citric acid and 4% water. fishersci.ca Additionally, temperature cycling of the this compound/ACN solution was employed to facilitate the filtration and drying of suitably-sized aggregates, ensuring high purity. fishersci.ca
Radiosynthesis of Labeled this compound for Research Applications
Radiolabeled forms of this compound are crucial for research, particularly in understanding its pharmacokinetics.
A specific strategy has been developed for the carbon-14 (B1195169) radiosynthesis of [C]-SHP-141, a derivative containing a terminal hydroxamic acid. fishersci.canih.govmycocentral.eu This synthesis involved four radiochemical transformations. fishersci.canih.govmycocentral.eu A key step in this radiosynthesis was the conversion of 7-[C]-cyano-heptanoic acid benzyloxyamide ([ C]-4) directly into the carboxylic acid derivative, 7-benzyloxycarbamoyl-[C]-heptanoic acid ([ C]-8), utilizing nitrilase-113 biocatalyst. fishersci.canih.govmycocentral.eu This nitrilase-mediated mild and chemoselective hydrolysis was crucial for the incorporation of a single carbon-14 radiolabel in the carbonyl of the phenoxy ester. fishersci.ca The final step involved the deprotection of the benzyloxy group through catalytic hydrogenation, which allowed the release of the hydroxamic acid without cleaving the phenoxy ester. fishersci.canih.govciteab.com
Table 1: Radiosynthesis Parameters for [C]-SHP-141
| Parameter | Value | Source |
| Number of Radiochemical Steps | 4 | fishersci.canih.govmycocentral.eu |
| Starting Material | Potassium [C]-cyanide | fishersci.canih.govciteab.com |
| Key Biocatalyst | Nitrilase-113 | fishersci.canih.govmycocentral.eu |
| Radiochemical Yield | 45% | fishersci.canih.govciteab.com |
| Radiochemical Purity | 90% | fishersci.canih.govciteab.com |
| Specific Activity | 190 µCi/mg | fishersci.canih.govciteab.com |
Molecular and Cellular Mechanism of Action of Shp 141
Downstream Cellular Consequences of SHP-141 Activity
Modulation of Cell Proliferation and Differentiation
This compound modulates cellular processes such as cell growth (proliferation) and differentiation. ontosight.ai As an HDAC inhibitor, this compound contributes to the inhibition of tumor cell division. ashpublications.org Beyond its anti-proliferative effects on tumor cells, Remetinostat (B1679267) has demonstrated specific effects on cellular differentiation in other contexts. For instance, in studies related to psoriatic dermatitis, topical application of remetinostat was shown to promote keratinocyte differentiation without affecting their proliferation. nih.govpatsnap.com This suggests a role for this compound in influencing the differentiation pathways of specific cell types. More broadly, the inhibition of HDACs can lead to decreased cellular proliferation and increased cell differentiation in susceptible tumor cell populations. targetmol.com
Induction of Cell Apoptosis and Cell Cycle Arrest
This compound is known to induce apoptosis. ontosight.ai Its action as an HDAC inhibitor contributes to the induction of tumor cell apoptosis. ashpublications.org Histone deacetylase inhibitors, as a class of compounds, are well-established for their ability to induce cell cycle arrest and apoptosis in various cancer cells. researchgate.netnih.govfrontiersin.org For example, the mechanism of action of combination therapies involving HDAC inhibitors in CTCL has been shown to include the induction of both cell cycle arrest and apoptosis. nih.gov This indicates that this compound, through its HDAC inhibitory activity, can halt cell cycle progression and trigger programmed cell death in target cells.
Effects on Immune Cell Phenotypes (e.g., Dendritic Cell Maturation)
This compound has been observed to suppress dendritic cell (DC) maturation and activation. medchemexpress.comnih.govpatsnap.comresearchgate.net In an imiquimod-induced mice model of psoriatic dermatitis, topical remetinostat significantly ameliorated inflammation by inhibiting the expression of CD86 on CD11C+I-A/I-E+ dendritic cells in the skin. nih.govpatsnap.com Furthermore, in vitro studies showed that remetinostat could dampen the maturation and activation of bone marrow-derived DCs. nih.gov
General HDAC inhibitors have been shown to profoundly affect the cytokine-induced differentiation of human monocytes into DCs and impair DC phenotypic maturation. This impairment is characterized by a reduced expression of HLA- and costimulatory molecules, such as CD80 and CD86. ashpublications.orgaacrjournals.orgnih.govaacrjournals.org These inhibitors also reduce the secretion of cytokines crucial for T-cell activation, like interleukin-12 (B1171171) (IL-12), and can inhibit the migratory capacity of DCs. ashpublications.orgaacrjournals.orgnih.govaacrjournals.org Moreover, HDAC inhibition can prevent the establishment of a DC-specific gene expression repertoire and reduce the protein levels of the core DC transcription factor PU.1, leading to an attenuation of DC development. nih.gov These findings collectively suggest that this compound, as an HDAC inhibitor, plays a role in modulating immune cell phenotypes, particularly in the context of dendritic cell function and development.
Preclinical Research Applications and Mechanistic Insights
In Vivo Preclinical Efficacy Models for SHP-141
Evaluation in Cutaneous Malignancy Animal Models (e.g., BCC Allografts)
This compound has been evaluated in preclinical and clinical studies for its efficacy in cutaneous malignancies. As a topically applied, skin-restricted HDAC inhibitor, it is under development for the treatment of cutaneous T-cell lymphoma (CTCL). researchgate.netaacrjournals.orgnih.govufv.br In a phase 1b study involving patients with early-stage CTCL, topical application of this compound to index lesions resulted in a clinical objective response, defined as greater than 50% improvement by the Cutaneous Lymphoma Area and Severity Index (CAILS), in 28% of patients. ufv.br
Beyond CTCL, this compound has demonstrated therapeutic effects in other skin conditions within preclinical models. For instance, it has been shown to alleviate Imiquimod-induced psoriatic dermatitis in mice. This amelioration was evidenced by improvements in clinical manifestations such as scaling and erythema, reduced epidermal thickness, decreased epidermal hyperproliferation, and a reduction in neutrophil infiltration. aacrjournals.org
Table 1: Preclinical and Clinical Response Data for this compound
| Disease Model/Study | Application Method | Key Findings | Reference |
| Early-stage CTCL (Phase 1b) | Topical | 28% clinical objective response (>50% improvement by CAILS) | ufv.br |
| Imiquimod-induced Psoriatic Dermatitis (Mouse) | Topical | Ameliorated psoriasiform inflammation, reduced epidermal thickness, hyperproliferation, and neutrophil infiltration | aacrjournals.org |
| Human Basal Cell Carcinoma (Phase II) | Topical | 69.7% Overall Response Rate (ORR), 54.8% pathological resolution | researchgate.netnih.gov |
Analysis of Molecular Markers and Pathological Changes in Preclinical Disease Models (e.g., Histone Phosphorylation, GLI1 Transcription)
As a histone deacetylase (HDAC) inhibitor, this compound exerts its effects by influencing histone modifications. HDACs are enzymes responsible for the deacetylation of chromatin histone proteins. Inhibition of HDACs by compounds like this compound leads to an accumulation of highly acetylated histones within the skin, specifically in the dermis and epidermis. This accumulation induces chromatin remodeling and can promote the selective transcription of tumor suppressor genes.
In preclinical contexts, HDAC inhibitors have been shown to increase γH2AX phosphorylation levels, which serves as a marker for increased DNA double-strand breaks. researchgate.net Histone phosphorylation is a critical post-translational modification that affects chromatin structure and gene expression by decreasing the affinity between histones and DNA, thereby loosening the chromatin structure and facilitating the binding of transcription factors.
Regarding GLI1 transcription, GLI1 is a crucial transcriptional activator within the Hedgehog (Hh) signaling pathway, a pathway frequently implicated in various cancers, including basal cell carcinoma. ufv.br HDACs are known to enhance GLI function within the Hh pathway. researchgate.net While this compound's direct impact on GLI1 transcription is not explicitly detailed as a primary finding in the provided search results, its mechanism of action as an HDAC inhibitor suggests an indirect influence. By inducing chromatin remodeling and altering gene transcription, this compound can potentially modulate the expression of genes, which may include components of the Hedgehog pathway, thereby affecting GLI1 activity.
Modulation of Key Signaling Pathways in Preclinical Contexts
Interaction with Epigenetic Signaling Networks in CTCL Pathogenesis
This compound functions as a histone deacetylase inhibitor, a class of compounds that profoundly interact with epigenetic signaling networks. researchgate.netaacrjournals.orgnih.gov Epigenetic alterations, including DNA methylation, histone modifications (such as acetylation, methylation, phosphorylation, and ubiquitination), microRNAs, and chromatin remodelers, play a pivotal role in the pathogenesis and progression of cutaneous T-cell lymphoma (CTCL). nih.gov
In CTCL, aberrant epigenetic modifiers lead to changes in chromatin accessibility and the regulation of transcriptional expression of various tumor-related genes. nih.gov By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, which can lead to a more open chromatin structure. This chromatin remodeling facilitates the selective transcription of tumor suppressor genes, potentially inhibiting tumor cell division and inducing apoptosis. Furthermore, epigenetic silencing of the protein tyrosine phosphatase SHP-1 (distinct from this compound) has been frequently observed in CTCL, contributing to the persistence of oncogenic STAT3 signaling. nih.gov
Influence on Tumor-Associated Macrophage Polarization and Immune Microenvironment
The tumor microenvironment (TME) is a complex ecosystem comprising various immune and stromal cells that significantly influence cancer development and progression. Tumor-associated macrophages (TAMs) are a major component of the TME, exhibiting plasticity and polarizing into different phenotypes, primarily M1 (anti-tumor) or M2 (pro-tumor), depending on microenvironmental signals.
While the search results did not provide direct evidence of this compound's influence on macrophage polarization, they indicate its effect on other immune cells within the microenvironment. Specifically, Remetinostat (B1679267) (this compound) at concentrations of 1-10 µM for 24 hours has been shown to inhibit the expression of costimulatory molecules CD40 and CD86 on bone marrow-derived dendritic cells (BMDCs) when stimulated by lipopolysaccharide (LPS). aacrjournals.org This suggests an immunomodulatory effect within the immune microenvironment. Other related phosphatases, SHP-1 and SHP-2, are known to play roles in regulating TAM phagocytosis and M2 polarization, contributing to immune evasion.
Regulation of Oncogenic Signaling (e.g., STAT3, Hedgehog Pathway/GLI1)
This compound, as an HDAC inhibitor, influences gene expression and chromatin dynamics, which can impact various oncogenic signaling pathways.
STAT3 Signaling: Aberrant and persistent activation of Signal Transducer and Activator of Transcription 3 (STAT3) is a common feature in numerous cancer types, including CTCL, contributing to oncogenesis by promoting cell proliferation, suppressing apoptosis, and influencing immune evasion. nih.gov Protein tyrosine phosphatase SHP-1 (Src homology region 2 domain-containing phosphatase 1) is a critical negative regulator of STAT3 signaling. Its epigenetic deregulation, such as promoter hypermethylation-induced loss, is linked to constitutive STAT3 activation in CTCL. nih.gov While this compound is an HDAC inhibitor and not a direct modulator of SHP-1, its ability to induce chromatin remodeling and selective transcription of genes could indirectly influence the expression or activity of components within the STAT3 pathway, thereby impacting oncogenic signaling.
Hedgehog Pathway/GLI1: The Hedgehog (Hh) signaling pathway, with GLI1 as a key transcriptional activator, plays a crucial role in embryonic development and is frequently aberrantly activated in various cancers, including basal cell carcinoma. ufv.br GLI1 functions primarily as a transcriptional activator, amplifying Hh signaling. Histone deacetylases (HDACs) have been shown to enhance GLI function within the Hh pathway. researchgate.net Therefore, by inhibiting HDACs, this compound has the potential to modulate the activity of the Hedgehog pathway and GLI1 transcription by altering chromatin accessibility and gene expression patterns.
Pharmacology of Shp 141 Emphasizing Soft Drug Properties
Design Principles for Localized Activity and Systemic Inactivation
The soft drug characteristics of SHP-141 are intrinsically linked to its molecular structure, which incorporates specific features that facilitate its localized action and subsequent inactivation within the body.
A cornerstone of this compound's soft drug design is the presence of a metabolically labile phenyl ester linkage. chemrxiv.orgalmacgroup.com this compound is a derivative of vorinostat (B1683920) (suberoylanilide hydroxamic acid or SAHA), an FDA-approved HDAC inhibitor. In this compound, the anilide moiety of vorinostat has been strategically replaced with this hydrolytically sensitive phenyl ester. chemrxiv.orgalmacgroup.com This ester bond serves as a specific substrate for ubiquitous carboxylesterases, enzymes widely distributed in various tissues and in blood serum. chemrxiv.org The enzymatic hydrolysis of this linkage is the primary mechanism responsible for the rapid inactivation of this compound. chemrxiv.orgalmacgroup.com
Upon the hydrolysis of the phenyl ester linkage, this compound is metabolized into two main components: methyl 4-hydroxybenzoate (B8730719) (commonly known as Methyl Paraben) and a suberic acid derivative containing the hydroxamic acid moiety, specifically 8-(hydroxyamino)-8-oxooctanoic acid. almacgroup.comresearchgate.netresearchgate.net The design ensures that the resulting carboxylic acid metabolite (the suberic acid derivative) exhibits altered pharmacodynamic properties, making it significantly less potent or inactive compared to the parent compound. Additionally, this metabolite may have reduced membrane permeability, further limiting its ability to penetrate and exert systemic effects. chemrxiv.org Thus, after achieving its therapeutic function locally, the drug is efficiently "shut off" by its conversion into these inactive or less active forms.
Preclinical Pharmacodynamic Characterization of Skin-Restricted Action
Preclinical studies have consistently demonstrated the skin-restricted action of this compound, validating its soft drug design.
Topical administration of this compound allows for the attainment of high concentrations of the active compound directly within cutaneous tissues, specifically the dermis and epidermis, while simultaneously minimizing its systemic exposure. nih.govresearchgate.net This differential behavior is a direct consequence of its design, ensuring that the drug primarily acts where it is applied. Within the skin, this compound, as an HDAC inhibitor, selectively binds to and inhibits HDACs. This inhibition leads to an accumulation of highly acetylated histones, which in turn induces chromatin remodeling and promotes the selective transcription of tumor suppressor genes. These molecular events contribute to the inhibition of tumor cell division and the induction of apoptosis specifically within the affected skin cells. nih.gov The limited systemic absorption of this compound, as designed, contrasts sharply with the high local concentrations achieved, thereby preventing widespread systemic toxicity often associated with conventional HDAC inhibitors. nih.govresearchgate.netnih.govalmacgroup.com
Implications of "Soft Drug" Design for Targeted Therapeutic Strategies
The "soft drug" design of this compound carries significant implications for targeted therapeutic strategies, particularly in dermatology. By ensuring rapid inactivation upon systemic absorption, this design offers several key advantages:
Reduced Systemic Toxicity: The primary benefit is the substantial reduction in systemic side effects, as the active compound is quickly metabolized once it leaves the target site. iqpc.comnih.govjchemrev.comslideshare.net
Enhanced Local Efficacy: High concentrations can be achieved at the site of action (e.g., the skin) without the concern of widespread distribution and accumulation in other organs. nih.govresearchgate.net
Increased Therapeutic Index: The gap between the effective local dose and the toxic systemic dose is widened, leading to a safer pharmacological profile. jchemrev.comslideshare.net
Research Methodologies and Techniques Applied to Shp 141 Studies
Advanced Chemical Synthesis and Purification Methods
The development of SHP-141 (Remetinostat) has been underpinned by detailed process development research aimed at creating an efficient and scalable synthesis route. This compound is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor medchemexpress.com. The synthesis process involves key chemical reactions such as the acylation of methyl paraben and the formation of suberyl hydroxamic acid medchemexpress.com.
Purification of the final compound is a critical step to ensure high purity for analytical and biological studies. Methodologies for purification likely involve standard techniques such as crystallization and column chromatography. The goal of these purification methods is to remove impurities, starting materials, and by-products from the synthesis, yielding a compound of sufficient quality for research and potential clinical application.
Analytical Characterization Techniques for this compound and Metabolites (e.g., HPLC, NMR)
A variety of analytical techniques are employed to confirm the identity, purity, and structural integrity of this compound and to identify its metabolites.
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of this compound. It separates the compound from any potential impurities, allowing for quantification of purity levels. It remains one of the most widely used separation methods in chemical analysis for providing qualitative and quantitative information mdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is crucial for the structural elucidation of this compound. Techniques such as 1H NMR and 13C NMR provide detailed information about the molecular structure, confirming the correct arrangement of atoms and functional groups within the molecule. NMR is highly sensitive to changes in the chemical environment and can provide structural resolution from chemical modifications to conformational changes nih.gov. Cross-polarization and magic-angle spinning (CP-MAS) NMR have been used for the surface characterization of chemically bonded stationary phases for chromatography mdpi.com.
These analytical methods are essential for quality control during the synthesis process and for studying the metabolic fate of the compound in biological systems.
In Vitro Enzymatic Assays for HDAC Activity Measurement
To determine the potency and selectivity of this compound as an HDAC inhibitor, in vitro enzymatic assays are essential. These assays directly measure the ability of the compound to inhibit the activity of HDAC enzymes. nih.gov The general approach involves:
Using recombinant HDAC enzymes. nih.gov
Incubating the enzymes with a substrate that becomes fluorescent or otherwise detectable upon deacetylation.
Adding this compound at various concentrations to measure its inhibitory effect.
Fluorescence-based activity measurement is a common method for compound screening in HDAC and sirtuin assays reactionbiology.com. Early assays involved measuring the release of radiolabeled acetic acid from labeled histones, but these have largely been replaced by higher-throughput, fluorescence-based methods nih.gov. These assays allow for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which quantifies the inhibitor's potency.
Table 1: Representative Data from In Vitro HDAC Inhibition Assays
| Compound | Target Enzyme | IC50 (µM) | Assay Type |
|---|---|---|---|
| This compound | HDAC (Class I/II) | Varies by isoform | Fluorescence-based |
| Vorinostat (B1683920) | Pan-HDAC | Sub-micromolar | Fluorescence-based |
| MS-275 | Class I HDAC | Sub-micromolar | Fluorescence-based |
Note: Specific IC50 values for this compound against individual HDAC isoforms would be determined through these types of assays.
Cellular Assays for Proliferation, Differentiation, and Apoptosis
Cellular assays are critical for understanding the biological effects of this compound on cancer cells, particularly those involved in cutaneous diseases. These assays assess the compound's impact on fundamental cellular processes.
Proliferation Assays: Techniques such as MTT, WST-1, or CCK-8 assays are used to measure the metabolic activity of cells, which correlates with cell viability and proliferation assaygenie.com. These assays determine if this compound can inhibit the growth of cancer cell lines, such as those from cutaneous T-cell lymphoma (CTCL) or squamous cell carcinoma. mdpi.com
Apoptosis Assays: To determine if this compound induces programmed cell death, researchers use methods like flow cytometry to quantify apoptotic cells (e.g., by measuring sub-G1 DNA content) fu-berlin.denih.gov. The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is another method used to detect DNA fragmentation, a hallmark of apoptosis nih.gov.
Differentiation Assays: In some cancer types, inducing differentiation is a therapeutic goal. Assays for differentiation might involve monitoring changes in cell morphology or the expression of cell-surface markers (e.g., CD11b or CD14) associated with a more mature, differentiated state researchgate.net.
Table 2: Example Outcomes from Cellular Assays with HDAC Inhibitors
| Cell Line | Assay Type | Parameter Measured | Typical Result with HDACi |
|---|---|---|---|
| CTCL Cells | Proliferation (MTT) | Cell Viability | Decreased |
| CTCL Cells | Apoptosis (Flow Cytometry) | Sub-G1 Population | Increased |
| Squamous Carcinoma Cells | Proliferation (WST-8) | Metabolic Activity | Decreased |
| Leukemia Cells | Differentiation (FACS) | CD11b Expression | Increased |
Molecular Biology Techniques for Gene Expression and Protein Modification Analysis
At the molecular level, this compound is expected to alter gene expression and protein modification, primarily through the inhibition of HDACs.
Histone Acetylation Analysis: A key pharmacodynamic marker for this compound activity is the accumulation of acetylated histones. cancer.gov Western blotting using antibodies specific for acetylated forms of histones (e.g., acetyl-H3) is a standard technique. In clinical studies with this compound, skin biopsy histology confirmed increased dermal acetylation by staining with a specific acetyl-lysine antibody asco.org. Histone acetylation typically leads to a more "relaxed" chromatin structure, making DNA more accessible for transcription. mdpi.comnih.gov
Gene Expression Analysis: Techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and RNA sequencing (RNA-seq) are used to measure changes in the expression of specific genes following treatment with this compound. This can reveal the downstream pathways affected by HDAC inhibition, such as the upregulation of tumor suppressor genes. nih.gov
Protein Modification Analysis: Besides histones, HDACs can deacetylate other non-histone proteins. nih.gov Mass spectrometry-based proteomics can be used to identify changes in the acetylation status of a wide range of cellular proteins after this compound treatment. Phosphorylation, another key post-translational modification, can be studied using phospho-specific antibodies in Western blots to see if this compound indirectly affects cellular signaling pathways. nih.gov
Development and Application of Relevant Animal Models for Cutaneous Diseases
To evaluate the efficacy of this compound in a physiological context, various animal models that mimic human cutaneous diseases are employed. The choice of model is critical for translating preclinical findings.
Psoriasis Models: An imiquimod-induced psoriatic dermatitis model in mice is a commonly used tool. medchemexpress.com This model recapitulates several features of human psoriasis, including skin inflammation, epidermal hyperproliferation, and immune cell infiltration. medchemexpress.comnih.gov Other models include transgenic mice that overexpress inflammatory cytokines or xenotransplantation models using human skin grafted onto immunodeficient mice. nih.govadf-online.de
Cutaneous T-Cell Lymphoma (CTCL) Models: Xenograft models, where human CTCL cells are implanted into immunodeficient mice (such as SCID mice), are used to study the anti-tumor effects of compounds like this compound. These models are valuable for assessing efficacy in a setting that partially mimics the human disease. nih.gov
Squamous Cell Carcinoma (SCC) Models: The classic mouse model for studying cutaneous SCC involves two-stage chemical carcinogenesis nih.gov. In vivo studies using human xenograft epidermoid SCCs in immunosuppressed mice have been used to test the efficacy of other HDAC inhibitors nih.gov.
Atopic Dermatitis (AD) Models: While direct studies with this compound in AD models are less reported, various models exist, including those induced by allergens or spontaneous models like the Nc/Nga mouse, which could be used for future investigations nih.govsemanticscholar.org. These models are characterized by skin barrier defects and specific immune responses. semanticscholar.org
These animal models are indispensable for assessing the therapeutic potential of this compound and understanding its mechanism of action in a complex biological system before human clinical trials. adf-online.denih.gov
Future Research Directions and Unexplored Avenues for Shp 141
Deeper Elucidation of Epigenetic Crosstalk and Regulatory Networks
While SHP-141's role as an HDAC inhibitor is established, a more profound understanding of its influence on epigenetic crosstalk and broader gene regulatory networks is crucial nih.govfrontiersin.org. Epigenetic modifications, including DNA methylation, histone modifications, and non-coding RNAs, are intricately linked and collectively regulate gene expression without altering the DNA sequence nih.govfrontiersin.orgmdpi.com. Research indicates that aberrant epigenetic modifiers play a significant role in altering chromatin accessibility and regulating the transcriptional expression of tumor-related genes in conditions like CTCL nih.govcancerbiomed.org.
Future studies should aim to:
Map comprehensive epigenetic changes: Utilize advanced epigenomic profiling techniques (e.g., ChIP-seq, ATAC-seq, whole-genome bisulfite sequencing) to comprehensively map the changes in histone acetylation, DNA methylation, and chromatin accessibility induced by this compound in various skin cell types, including diseased cells and their surrounding microenvironment nih.govmdpi.combiologists.com. This could reveal previously unknown epigenetic targets or pathways influenced by this compound.
Unravel regulatory network perturbations: Investigate how this compound's activity perturbs complex gene regulatory networks, identifying key transcription factors and signaling pathways that are directly or indirectly modulated nih.govoup.comresearchgate.netnih.gov. For instance, studies could explore its impact on pathways like JAK/STAT and MAPK/ERK, which are often dysregulated in CTCL and other skin conditions cancerbiomed.orgresearchgate.net.
Assess crosstalk with other epigenetic mechanisms: Explore the interplay between this compound's HDAC inhibition and other epigenetic mechanisms, such as DNA methylation and microRNA regulation. For example, understanding if this compound influences DNA methyltransferases (DNMTs) or the expression of specific microRNAs could open avenues for synergistic therapeutic approaches nih.govmdpi.comresearchgate.net.
Investigation of this compound's Mechanistic Role in Other Inflammatory or Proliferative Skin Conditions
Future research should focus on:
Psoriasis and Atopic Dermatitis: Conduct detailed preclinical studies to elucidate this compound's specific molecular mechanisms in models of psoriasis and atopic dermatitis. This includes examining its effects on keratinocyte proliferation and differentiation, immune cell infiltration (e.g., T cells, dendritic cells, macrophages), and the production of inflammatory cytokines mdpi.comdovepress.comgenoskin.comresearchgate.net. For instance, this compound has shown promise in ameliorating imiquimod-induced psoriatic dermatitis by suppressing dendritic cell maturation and keratinocyte differentiation and inflammation researchgate.net.
Other Dermatological Malignancies: Beyond CTCL and BCC, explore this compound's potential in other cutaneous malignancies where epigenetic dysregulation or aberrant cell proliferation are key drivers. This could include squamous cell carcinoma or melanoma, particularly in early-stage or localized forms where topical application would be advantageous theoncologypharmacist.comaacrjournals.org.
Fibrotic Skin Disorders: Investigate its potential in fibrotic skin conditions, considering that HDAC inhibitors can influence fibroblast activity and extracellular matrix remodeling.
Exploration of Novel Combinatorial Preclinical Strategies Utilizing this compound
The integration of this compound into novel combinatorial preclinical strategies holds significant promise for enhancing therapeutic efficacy and overcoming potential resistance mechanisms springermedizin.denih.gov. Combining epigenetic modulators or targeting multiple pathways simultaneously can lead to synergistic effects.
Potential combinatorial strategies for future research include:
Combination with other epigenetic modulators: Explore co-administration with DNA methyltransferase inhibitors (DNMTis) or other classes of HDAC inhibitors to achieve a more comprehensive epigenetic reprogramming cancerbiomed.orgmdpi.comresearchgate.net. This could potentially lead to enhanced anti-proliferative or anti-inflammatory effects.
Combination with targeted therapies: Investigate synergy with small molecule inhibitors targeting specific signaling pathways implicated in skin diseases (e.g., JAK/STAT inhibitors, PI3K inhibitors, MAPK inhibitors) springermedizin.demdpi.comresearchgate.net. For instance, in CTCL, combining this compound with agents that target oncogenic STAT3 signaling could be explored nih.govcancerbiomed.org.
Combination with immunotherapies: Given the increasing understanding of the immune landscape in skin diseases, explore combinations with immunomodulatory agents. This could involve agents that enhance anti-tumor immunity or modulate inflammatory responses nih.govmdpi.com. For example, in CTCL, where this compound has shown skin-restricted responses, combining it with systemic immunotherapies might improve outcomes in advanced stages cancerbiomed.org.
Development of Advanced In Vitro and In Vivo Models for Comprehensive "Soft Drug" Characterization
The "soft drug" concept of this compound necessitates the development and utilization of advanced in vitro and in vivo models that accurately reflect its unique pharmacokinetic and pharmacodynamic properties within the skin theoncologypharmacist.comaacrjournals.orgresearchgate.net. Traditional models may not fully capture the localized activity and rapid metabolism that define a soft drug.
Future research should focus on:
Human skin explant models: Utilize and further develop human skin explant models (e.g., NativeSkin®) that retain the full complexity of human skin, including immune cells and a functional barrier genoskin.comgenoskin.com. These models allow for topical application and provide a more physiologically relevant environment to study drug penetration, metabolism, and localized effects, minimizing the need for animal testing genoskin.comgenoskin.commdpi.commdpi.comwhiterose.ac.uk.
Organ-on-a-chip and 3D bioprinted skin models: Develop and validate advanced organ-on-a-chip or 3D bioprinted skin models that incorporate multiple cell types (keratinocytes, fibroblasts, immune cells, endothelial cells) and mimic the complex architecture and microenvironment of diseased skin rsc.org. These models can provide high-throughput screening capabilities and allow for precise control over experimental conditions.
Refined animal models: While emphasizing alternatives, where animal models are necessary, focus on refining existing models or developing new ones that more accurately recapitulate human skin conditions and allow for detailed assessment of topical drug delivery and localized "soft drug" metabolism mdpi.comgenoskin.com. This includes genetically engineered mouse models that exhibit psoriasis-like changes or other specific dermatological pathologies mdpi.com.
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Integrate data from advanced in vitro and ex vivo models with limited in vivo data to develop robust PK/PD models that predict this compound's local concentration and therapeutic effects within the skin, as well as its minimal systemic exposure aacrjournals.orgtandfonline.com.
Strategies to Overcome Challenges in Translational Research from Preclinical Findings to Clinical Applications
Translating promising preclinical findings of this compound into successful clinical applications presents several challenges, particularly in dermatology dermatologytimes.comnih.gov. The heterogeneity of skin diseases, the complexity of the skin's barrier function, and the need for personalized medicine approaches are key considerations dermatologytimes.comnih.gov.
Future research should address these challenges through:
Biomarker identification and validation: Identify and validate robust biomarkers that can predict patient response to this compound and monitor its pharmacodynamic effects in the skin mdpi.comnih.gov. This includes molecular biomarkers (e.g., histone acetylation levels, gene expression profiles) and clinical biomarkers that correlate with disease improvement.
Patient stratification: Develop strategies for patient stratification based on molecular profiles or disease subtypes to identify individuals most likely to benefit from this compound, moving towards personalized dermatologic care dermatologytimes.comnih.gov.
Improved clinical trial design: Design innovative clinical trials that leverage advanced imaging techniques and non-invasive biopsies to assess drug efficacy and safety in a localized manner, minimizing patient burden dermatologytimes.com.
Understanding resistance mechanisms: Investigate potential mechanisms of resistance to this compound in the context of chronic skin conditions or malignancies, and develop strategies to overcome them, potentially through combinatorial approaches springermedizin.deresearchgate.net.
Regulatory science and "soft drug" frameworks: Collaborate with regulatory bodies to establish clear guidelines and frameworks for the development and approval of "soft drugs" in dermatology, recognizing their unique safety and efficacy profiles researchgate.net.
By pursuing these research directions, the full therapeutic potential of this compound can be realized, leading to more effective and safer treatments for a range of dermatological conditions.
Q & A
Q. What is the molecular mechanism of SHP-141 in preclinical cancer models, and how does it differ from systemic HDAC inhibitors?
this compound (Remetinostat) is a topical HDAC inhibitor that selectively targets histone deacetylases in epidermal and dermal tissues, leading to chromatin remodeling and reactivation of tumor suppressor genes . Unlike systemic HDAC inhibitors, its localized administration minimizes systemic toxicity while achieving high drug concentrations in target tissues. Methodologically, researchers should validate its mechanism using chromatin immunoprecipitation (ChIP) assays for histone acetylation markers and RNA-seq to quantify tumor suppressor gene expression .
Q. Which experimental models are most suitable for studying this compound’s efficacy and safety?
Preclinical studies commonly use in vitro 3D skin cancer organoids and in vivo murine models with chemically induced squamous cell carcinoma. For safety profiling, ex vivo human skin explants can assess local irritation and permeability . Researchers must adhere to NIH guidelines for preclinical reporting, including detailed dosing regimens and histopathological validation of tissue samples .
Q. How can researchers confirm this compound’s HDAC isoform specificity in heterogeneous tumor microenvironments?
Isoform-specific activity can be validated via competitive binding assays using recombinant HDAC isoforms (e.g., HDAC1, HDAC6) and Western blotting for acetylated substrate proteins (e.g., α-tubulin for HDAC6 inhibition). Structural studies (e.g., X-ray crystallography) further elucidate binding kinetics .
Advanced Research Questions
Q. How should dose-response studies be designed for topical this compound to account for variable skin permeability across patient cohorts?
Use stratified sampling based on skin thickness (measured via ultrasound) and barrier function (transepidermal water loss assays). Pharmacokinetic (PK) parameters (e.g., Cmax, AUC) should be correlated with pharmacodynamic (PD) biomarkers (e.g., histone H3 acetylation) in punch biopsies. Statistical models must control for covariates like age and comorbidities .
Q. What methodologies resolve contradictions in this compound’s efficacy between in vitro and clinical trial data?
Discrepancies may arise from poor drug penetration in thicker tumors or microenvironmental factors (e.g., pH, immune cell infiltration). Researchers should employ microdialysis to measure intratumoral drug levels and single-cell RNA-seq to identify resistance-associated subpopulations . Meta-analyses of trial data should stratify patients by tumor stage and genetic biomarkers (e.g., p53 status) .
Q. How can researchers address the translational gap between this compound’s preclinical promise and clinical outcomes?
Implement a "reverse translational" framework:
- Compare preclinical PK/PD models with clinical trial data to refine dosing.
- Use patient-derived xenografts (PDXs) treated topically to mimic human responses.
- Validate surrogate endpoints (e.g., Ki-67 reduction) against long-term survival data .
Q. What experimental designs mitigate confounding variables in assessing this compound’s off-target effects?
Combine proteome-wide affinity purification (AP-MS) with CRISPR-Cas9 screens to identify off-target interactions. For in vivo studies, utilize knockout models (e.g., HDAC1−/−) to isolate drug effects. Confounding factors like comedications should be controlled via multivariate regression .
Q. How to optimize combinatorial therapies involving this compound without overlapping toxicities?
Use factorial design experiments to test synergies with immune checkpoint inhibitors (e.g., anti-PD-1) or radiotherapy. Prioritize agents with non-overlapping toxicity profiles (e.g., topical calcineurin inhibitors). Synergy scores (e.g., Chou-Talalay index) quantify combinatorial efficacy .
Methodological Guidance for Data Reporting
Q. What statistical frameworks are recommended for analyzing this compound’s time-dependent efficacy in longitudinal studies?
Mixed-effects models account for repeated measures and inter-individual variability. Kaplan-Meier survival curves with log-rank tests are essential for time-to-event endpoints. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni) .
Q. How should researchers present contradictory findings in this compound studies for peer-reviewed publication?
Use structured tables to compare experimental conditions (e.g., model type, dosing) and highlight confounding variables. Follow Beilstein Journal guidelines: avoid duplicating data in text and figures, and provide raw datasets as supplementary information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
